molecular formula C8H10BrClFN B2589108 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride CAS No. 2490426-44-1

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2589108
CAS No.: 2490426-44-1
M. Wt: 254.53
InChI Key: DQKWEEMQJVBDRZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. This compound is known for its unique properties that make it an ideal candidate for various research studies. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of halogenated compounds, including those similar to 2-(3-Bromo-5-fluorophenyl)ethanamine hydrochloride, have been a significant focus of research. For instance, a study on the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride by reaction with HBr showcased the production of a compound with over 90% yield and more than 95% purity (Bach & Bridges, 1982). This research demonstrates the potential for synthesizing radio-labeled compounds for further pharmacological or biochemical studies.

Pharmacological Activities

Research into the pharmacological activities of halogenated ethanamines has shown promising results in various applications. For example, pharmacologically active benzo[b]thiophen derivatives, which include compounds structurally related to 2-(3-Bromo-5-fluorophenyl)ethanamine hydrochloride, have been synthesized and evaluated for their potential therapeutic uses (Chapman, Clarke, & Sawhney, 1968). These studies contribute to understanding the biological activities of such compounds and their possible development into therapeutic agents.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of substituted halogenated compounds have been the subject of investigation, aiming to develop new therapeutic agents. A study on the synthesis, structural characterization, and antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides, which share a structural motif with 2-(3-Bromo-5-fluorophenyl)ethanamine hydrochloride, reported activity comparable or slightly better to standard medications against various bacterial and fungal strains (Pejchal, Pejchalová, & Růžičková, 2015). This highlights the potential of halogenated compounds in combating microbial infections.

Environmental and Industrial Applications

Halogenated ethanamines have also been researched for their environmental and industrial applications. For instance, 2-(Decylthio)ethanamine hydrochloride has been identified as a new multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, in addition to biofilm and corrosion inhibition properties (Walter & Cooke, 1997). This demonstrates the versatility of halogenated ethanamines in applications beyond pharmaceuticals, including water treatment and corrosion protection.

Biochemical Analysis

Biochemical Properties

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in the metabolism of many drugs and xenobiotics . The interactions with these enzymes can lead to either inhibition or activation, depending on the specific context of the reaction. Additionally, this compound may bind to certain receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, binding to an enzyme’s active site may inhibit its catalytic activity, while binding to a receptor may activate downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under controlled conditions, with minimal degradation observed over extended periods . In vivo studies indicate that the compound may undergo metabolic transformation, leading to the formation of various metabolites. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or receptor activation . At higher doses, toxic or adverse effects may be observed, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects are often noted, where a certain dosage level must be reached before significant biochemical or physiological changes occur.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include hydroxylation, demethylation, and conjugation reactions, which facilitate the compound’s biotransformation and elimination from the body. The interactions with specific enzymes, such as CYP2D6 and CYP3A4, play a crucial role in determining the metabolic fate of this compound. Additionally, the compound may influence metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. For example, the compound may be transported across cell membranes by organic cation transporters (OCTs) or bound to plasma proteins for systemic distribution. The localization and accumulation of this compound can significantly impact its biochemical and physiological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, the compound may be localized to the mitochondria, where it can influence cellular energy production and metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression. The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKWEEMQJVBDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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